2-Chloro-4-(tert-pentyl)phenol

Description

The exact mass of the compound 2-Chloro-4-(tert-pentyl)phenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2795. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-4-(tert-pentyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-(tert-pentyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

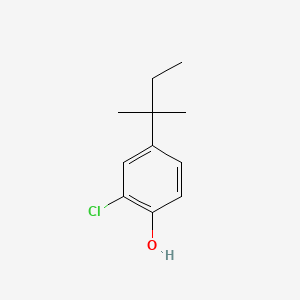

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-(2-methylbutan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO/c1-4-11(2,3)8-5-6-10(13)9(12)7-8/h5-7,13H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKTIQCCWPKUZKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC(=C(C=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60967781 | |

| Record name | 2-Chloro-4-(2-methylbutan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60967781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5323-65-9, 73090-69-4 | |

| Record name | Phenol, 2-chloro-4-(1,1-dimethylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005323659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloro-4-tert-amylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073090694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5323-65-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2795 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-4-(2-methylbutan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60967781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-(2-methylbutan-2-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physicochemical properties of 2-Chloro-4-(tert-pentyl)phenol?

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-(tert-pentyl)phenol

Introduction: A Molecule of Industrial Significance

2-Chloro-4-(tert-pentyl)phenol is an aromatic organic compound that holds a position of interest for researchers in synthetic chemistry and drug development.[1] Structurally, it is a phenol derivative featuring a chlorine atom at the ortho-position and a bulky tert-pentyl (also known as tert-amyl) group at the para-position relative to the hydroxyl group.[1] This specific substitution pattern imparts a unique combination of electronic and steric properties that govern its reactivity, solubility, and biological activity.[1] Its primary utility is as a chemical intermediate in the synthesis of more complex molecules, including pharmaceuticals, dyes, and pesticides.[1][2] Furthermore, its antimicrobial properties have been investigated for potential applications in disinfectants and biocides.[1][3]

This guide provides a comprehensive overview of the core physicochemical properties of 2-Chloro-4-(tert-pentyl)phenol, offering field-proven insights into its characterization and handling for research and development professionals.

Part 1: Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent research. The key identifiers for 2-Chloro-4-(tert-pentyl)phenol are summarized below.

| Identifier | Value |

| IUPAC Name | 2-chloro-4-(2-methylbutan-2-yl)phenol |

| CAS Number | 5323-65-9 |

| Molecular Formula | C₁₁H₁₅ClO |

| Molecular Weight | 198.69 g/mol [1][3][4][5][6][7][8][9][10][11] |

| InChI Key | UKTIQCCWPKUZKD-UHFFFAOYSA-N[1][3][8][12] |

| Canonical SMILES | CCC(C)(C)C1=CC(=C(C=C1)O)Cl[3][8] |

The molecular structure, visualized below, is central to interpreting its chemical behavior. The hydroxyl group provides a site for hydrogen bonding and acidic reactivity. The chlorine atom, an electron-withdrawing group, modulates the acidity of the phenolic proton. The large, nonpolar tert-pentyl group significantly influences its solubility and steric hindrance in reactions.

Caption: 2D structure of 2-Chloro-4-(tert-pentyl)phenol.

Part 2: Core Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, from reaction vessels to biological matrices.

Physical State and Thermal Properties

At room temperature, 2-Chloro-4-(tert-pentyl)phenol typically presents as a colourless to pale yellow oil or solid.[4][5][6][7] Its thermal properties are critical for purification, storage, and reaction condition planning.

| Property | Value | Source(s) |

| Physical Form | Colourless to Pale Yellow Oil/Solid | [4][5][6][7] |

| Boiling Point | 257 °C (at 760 mmHg) | [2][3][4][5][6][10][13] |

| Density | 1.085 g/cm³ | [4][5][6][10][13] |

| Flash Point | 110 °C | [4][5][6][10][13] |

| Storage Temperature | Room Temperature, under inert atmosphere | [4][5][6][7][12] |

The significantly elevated boiling point compared to unsubstituted phenol (182 °C) is a direct consequence of the increased molecular weight and intermolecular forces.[3] The large tert-pentyl group enhances van der Waals interactions, while the chlorine atom introduces dipole-dipole forces, both contributing to reduced volatility.[3]

Solubility Profile

The amphiphilic nature of 2-Chloro-4-(tert-pentyl)phenol—possessing both a polar hydroxyl group and a large nonpolar alkyl group—results in a nuanced solubility profile.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Exhibits slight to moderate solubility.[3][4][5][6] The hydroxyl group can participate in hydrogen bonding with the solvent, but the large hydrophobic tert-pentyl group limits extensive solvation.

-

Polar Aprotic Solvents (e.g., DMSO): Shows slight solubility.[4][5][6][7] Solvation is driven by dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Chloroform): Sparingly soluble.[3][4][5][6][7] The bulky alkyl chain interacts favorably with nonpolar solvents through van der Waals forces.

-

Water: Expected to have very limited solubility, which is pH-dependent.[3] At neutral pH, the molecule is predominantly in its non-ionized, less soluble form.

This solubility behavior is a critical consideration for choosing appropriate solvent systems for reactions, purification (e.g., recrystallization or chromatography), and formulation.

Acidity and pKa

The acidity of the phenolic proton is a key determinant of the compound's reactivity and its behavior in biological systems.

This value indicates that 2-Chloro-4-(tert-pentyl)phenol is a moderately weak acid, yet significantly more acidic than unsubstituted phenol (pKa ≈ 10.0).[3] This enhanced acidity is primarily due to the electron-withdrawing inductive effect (-I effect) of the chlorine atom at the ortho-position.[1][3] This effect stabilizes the resulting phenoxide conjugate base. The tert-pentyl group, being an alkyl group, has a weak electron-donating effect that slightly counteracts the chlorine's influence but is not strong enough to overcome it.[3]

Part 3: Analytical Characterization and Experimental Protocols

Robust analytical methods are essential for confirming the identity, purity, and stability of 2-Chloro-4-(tert-pentyl)phenol.

Spectroscopic Analysis

Spectroscopic techniques provide a fingerprint of the molecule, allowing for unambiguous identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the aromatic protons, the hydroxyl proton (which may be broad and exchangeable), and the aliphatic protons of the tert-pentyl group (ethyl and two methyl groups).

-

¹³C NMR: Would reveal distinct signals for each of the 11 carbon atoms in the molecule, including the chlorinated and hydroxylated aromatic carbons.[8]

-

-

Mass Spectrometry (MS):

-

GC-MS: This is a powerful technique for purity assessment.[1] The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity, which is indicative of the presence of a single chlorine atom.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum would display a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the phenolic group.[8] Aromatic C-H and C=C stretching bands would also be present.

-

Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is the gold standard for analyzing volatile and semi-volatile compounds like 2-Chloro-4-(tert-pentyl)phenol.[1] Gas chromatography provides high-resolution separation of the target analyte from impurities and potential synthesis by-products (e.g., isomers or dichlorinated species), while mass spectrometry provides definitive identification based on mass-to-charge ratio and fragmentation patterns.[1]

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the 2-Chloro-4-(tert-pentyl)phenol sample.

-

Dissolve the sample in 10 mL of a suitable high-purity solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.

-

Perform serial dilutions as necessary to achieve a final concentration appropriate for the instrument's linear range (typically 1-100 µg/mL).

-

-

GC-MS Instrumentation and Conditions:

-

Injector: Split/splitless injector, typically operated at 250-280 °C. A 1 µL injection volume is standard.

-

GC Column: A nonpolar or mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane) is recommended for good separation.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5-10 minutes. (Note: This program is a starting point and must be optimized for the specific instrument and column.)

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).

-

MS Detector:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: ~230 °C.

-

Quadrupole Temperature: ~150 °C.

-

-

-

Data Analysis:

-

Identify the peak corresponding to 2-Chloro-4-(tert-pentyl)phenol based on its retention time.

-

Confirm identity by comparing the acquired mass spectrum to a reference library or by analyzing the fragmentation pattern and isotopic distribution of the molecular ion.

-

Calculate purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram (assuming similar response factors for impurities). Purity is often determined to be greater than 98.0% using this method.[1]

-

Caption: Workflow for purity analysis via GC-MS.

Part 4: Safety and Handling

As with any laboratory chemical, proper handling of 2-Chloro-4-(tert-pentyl)phenol is paramount for ensuring personnel safety.

-

GHS Hazard Statements: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335).[8][14]

-

Personal Protective Equipment (PPE):

-

Disposal: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with local, state, and federal regulations.[15]

Conclusion

2-Chloro-4-(tert-pentyl)phenol is a substituted phenol with a well-defined set of physicochemical properties that are a direct result of its unique molecular structure. Its moderate acidity, specific solubility profile, and thermal characteristics are critical parameters for its application as a chemical intermediate. A thorough understanding of these properties, verified through robust analytical techniques like GC-MS and spectroscopy, is essential for its effective and safe utilization in research and industrial settings.

References

- Benchchem. (n.d.). 2-Chloro-4-(tert-pentyl)phenol | 5323-65-9.

- BLD Pharmatech. (2023, August 16). Buy 2-Chloro-4-(tert-pentyl)phenol | 5323-65-9.

-

PubChem. (n.d.). 2-Chloro-4-(2-methylbutan-2-yl)phenol. Retrieved from [Link]

-

ChemWhat. (n.d.). 2-CHLORO-4-(TERT-PENTYL)-PHENOL CAS#: 5323-65-9. Retrieved from [Link]

-

Chemical-Suppliers. (n.d.). 2-Chloro-4-(tert-pentyl)-phenol | CAS 5323-65-9. Retrieved from [Link]

Sources

- 1. 2-Chloro-4-(tert-pentyl)phenol | 5323-65-9 | Benchchem [benchchem.com]

- 2. 2-Chloro-4-(tert-pentyl)phenol | 5323-65-9 | FAA32365 [biosynth.com]

- 3. Buy 2-Chloro-4-(tert-pentyl)phenol | 5323-65-9 [smolecule.com]

- 4. 2-CHLORO-4-(TERT-PENTYL)-PHENOL CAS#: 5323-65-9 [m.chemicalbook.com]

- 5. 2-CHLORO-4-(TERT-PENTYL)-PHENOL | 5323-65-9 [amp.chemicalbook.com]

- 6. 2-CHLORO-4-(TERT-PENTYL)-PHENOL | 5323-65-9 [amp.chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. 2-Chloro-4-(2-methylbutan-2-yl)phenol | C11H15ClO | CID 220280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. clearsynth.com [clearsynth.com]

- 10. 2-Chloro-4-(tert-pentyl)-phenol | CAS 5323-65-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 11. Buy Online CAS Number 5323-65-9 - TRC - 2-Chloro-4-(tert-pentyl)phenol | LGC Standards [lgcstandards.com]

- 12. 2-Chloro-4-(tert-pentyl)phenol | 5323-65-9 [sigmaaldrich.com]

- 13. chemwhat.com [chemwhat.com]

- 14. hpc-standards.com [hpc-standards.com]

- 15. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis and Structural Elucidation of 2-Chloro-4-(tert-pentyl)phenol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-(tert-pentyl)phenol is a substituted phenolic compound with a molecular formula of C₁₁H₁₅ClO and a molecular weight of approximately 198.69 g/mol .[1][2][3][4] This molecule is of significant interest as a chemical intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and pesticides.[1][5] Its structure, featuring a hydroxyl group, a chlorine atom, and a bulky tert-pentyl group on the aromatic ring, imparts unique chemical properties that make it a versatile building block in organic synthesis.[5] Furthermore, 2-Chloro-4-(tert-pentyl)phenol has been investigated for its antimicrobial properties, suggesting potential applications in disinfectants and preservatives.[2][5]

This guide provides a comprehensive overview of the synthesis and structural elucidation of 2-Chloro-4-(tert-pentyl)phenol, offering field-proven insights and detailed methodologies to support researchers in their scientific endeavors.

Part 1: Synthesis of 2-Chloro-4-(tert-pentyl)phenol

The primary and most direct route for the synthesis of 2-Chloro-4-(tert-pentyl)phenol is through the electrophilic aromatic substitution of 4-(tert-pentyl)phenol.[5] This section details the two-step synthesis, starting from the Friedel-Crafts alkylation of phenol to produce the precursor, 4-(tert-pentyl)phenol, followed by its selective chlorination.

Step 1: Synthesis of 4-(tert-pentyl)phenol via Friedel-Crafts Alkylation

The introduction of the tert-pentyl group onto the phenol ring is achieved through a Friedel-Crafts alkylation reaction.[6][7] This classic reaction involves the reaction of an alkylating agent with an aromatic ring in the presence of a Lewis acid catalyst.[6][7] In this case, phenol is alkylated with tert-amyl alcohol (also known as 2-methyl-2-butanol) or isopentene.[8][9] The electron-donating hydroxyl group of phenol directs the incoming electrophile to the ortho and para positions. Due to steric hindrance from the bulky tert-pentyl group, the para-substituted product, 4-(tert-pentyl)phenol, is the major product.[10]

Experimental Protocol: Friedel-Crafts Alkylation of Phenol

-

Reaction Setup: In a well-ventilated fume hood, a multi-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with phenol and a suitable solvent (e.g., a non-polar organic solvent).

-

Catalyst Addition: A Lewis acid catalyst, such as aluminum chloride (AlCl₃) or a milder catalyst like ferric chloride (FeCl₃), is added portion-wise to the reaction mixture while stirring.[6] The choice of catalyst can influence the reaction rate and selectivity.[6]

-

Addition of Alkylating Agent: Tert-amyl alcohol or isopentene is added dropwise from the dropping funnel to the reaction mixture. The reaction is typically exothermic, and the rate of addition should be controlled to maintain a moderate temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

-

Work-up: Upon completion, the reaction is quenched by the slow addition of water or a dilute acid solution. The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., sodium sulfate).

-

Purification: The crude product is purified by vacuum distillation or column chromatography to isolate 4-(tert-pentyl)phenol.[10]

Step 2: Selective Chlorination of 4-(tert-pentyl)phenol

The subsequent step involves the selective chlorination of the synthesized 4-(tert-pentyl)phenol. This is an electrophilic aromatic substitution reaction where a chlorinating agent is introduced to the aromatic ring.[5] The hydroxyl and tert-pentyl groups are ortho, para-directing. Since the para position is already occupied by the bulky tert-pentyl group, the incoming chlorine atom is directed to the ortho position (position 2) relative to the hydroxyl group.[5]

Experimental Protocol: Chlorination of 4-(tert-pentyl)phenol

-

Reaction Setup: A solution of 4-(tert-pentyl)phenol in a suitable chlorinated solvent (e.g., dichloromethane or carbon tetrachloride) is prepared in a round-bottom flask equipped with a stirrer and protected from light.

-

Chlorinating Agent: A chlorinating agent, such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂), is introduced into the reaction mixture. The reaction is often catalyzed by a Lewis acid like ferric chloride (FeCl₃) to enhance the electrophilicity of the chlorine.[5]

-

Reaction Conditions: The reaction is typically carried out at a controlled temperature, often at or below room temperature, to minimize the formation of by-products.

-

Monitoring and Work-up: The reaction is monitored by GC or TLC. Once the starting material is consumed, the reaction mixture is washed with a reducing agent solution (e.g., sodium thiosulfate) to remove excess chlorine, followed by washing with water and brine. The organic layer is then dried.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude 2-Chloro-4-(tert-pentyl)phenol is purified by vacuum distillation or recrystallization to yield the final product.

Diagram of the Synthetic Workflow

Caption: Synthetic pathway for 2-Chloro-4-(tert-pentyl)phenol.

Causality Behind Experimental Choices:

-

Choice of Catalyst in Friedel-Crafts: The use of a Lewis acid catalyst is crucial for generating the carbocation electrophile from the alkylating agent.[6][7] The strength of the Lewis acid can be tuned to control the reactivity and prevent undesirable side reactions.[6]

-

Regioselectivity of Chlorination: The directing effects of the hydroxyl and tert-pentyl groups are additive, strongly favoring chlorination at the 2-position.[5] This high regioselectivity simplifies the purification process and leads to high yields of the desired product.[5]

-

Control of Reaction Conditions: Careful control of temperature and stoichiometry is essential to prevent over-chlorination, which can lead to the formation of dichlorinated by-products like 2,6-dichloro-4-(tert-pentyl)phenol.[5]

Part 2: Structural Elucidation

The confirmation of the structure of the synthesized 2-Chloro-4-(tert-pentyl)phenol is achieved through a combination of spectroscopic and chromatographic techniques. Each technique provides unique and complementary information about the molecule's framework.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.[5] Both ¹H and ¹³C NMR are employed for the structural confirmation of 2-Chloro-4-(tert-pentyl)phenol.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons and their chemical environments.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of different types of carbon atoms in the molecule.

Expected NMR Data for 2-Chloro-4-(tert-pentyl)phenol

| Technique | Expected Chemical Shift (ppm) | Multiplicity/Interpretation |

| ¹H NMR | ~6.8–7.4 | Multiplet, Aromatic protons |

| ~5.1 | Singlet, OH proton | |

| 1.2-1.6 | Multiplet, tert-pentyl group protons | |

| ¹³C NMR | ~150-155 | C-OH |

| ~140-145 | C-tert-pentyl | |

| ~125-130 | Aromatic CH | |

| ~115-120 | C-Cl | |

| ~35-40 | Quaternary C of tert-pentyl | |

| ~25-35 | CH₂ and CH₃ of tert-pentyl |

Note: Predicted chemical shifts can vary depending on the solvent and instrument used.[11]

2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) provides a precise mass measurement, confirming the molecular formula C₁₁H₁₅ClO.[5] The presence of a chlorine atom is evident from the characteristic M and M+2 isotopic pattern in an approximate 3:1 ratio.[5] Fragmentation analysis can further support the proposed structure, with a likely key fragmentation being the loss of an ethyl group (-C₂H₅) from the tert-pentyl substituent.[5]

3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 2-Chloro-4-(tert-pentyl)phenol is expected to show characteristic absorption bands.[2]

Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Interpretation |

| O-H (hydroxyl) | 3200-3600 (broad) | Stretching vibration |

| C-H (aromatic) | 3000-3100 | Stretching vibration |

| C-H (aliphatic) | 2850-3000 | Stretching vibration |

| C=C (aromatic) | 1450-1600 | Ring stretching |

| C-O (phenol) | 1200-1300 | Stretching vibration |

| C-Cl | 700-800 | Stretching vibration |

Note: The broadness of the O-H stretch is due to hydrogen bonding.[2]

Chromatographic Analysis

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique used to separate and identify volatile and semi-volatile compounds.[5] It is invaluable for assessing the purity of the synthesized 2-Chloro-4-(tert-pentyl)phenol and identifying any by-products, such as positional isomers or polychlorinated products.[5]

2. High-Performance Liquid Chromatography (HPLC)

HPLC is another essential chromatographic technique for purity assessment and can be used for the analysis of less volatile compounds or degradation products.[5]

Diagram of the Structural Elucidation Workflow

Caption: Workflow for the structural elucidation of 2-Chloro-4-(tert-pentyl)phenol.

Conclusion

This technical guide has outlined a robust and well-established methodology for the synthesis and structural elucidation of 2-Chloro-4-(tert-pentyl)phenol. The two-step synthesis, involving a Friedel-Crafts alkylation followed by selective chlorination, provides a reliable route to this valuable chemical intermediate. The subsequent structural confirmation, employing a suite of spectroscopic and chromatographic techniques, ensures the identity and purity of the final product. By understanding the causality behind the experimental choices and adhering to the detailed protocols, researchers can confidently synthesize and characterize 2-Chloro-4-(tert-pentyl)phenol for a wide range of applications in chemical research and development.

References

-

American Elements. (2023, August 16). Buy 2-Chloro-4-(tert-pentyl)phenol | 5323-65-9. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-(2-methylbutan-2-yl)phenol. Retrieved from [Link]

-

J&K Scientific LLC. (2025, February 8). Phenol alkylation (Friedel-Crafts Alkylation). Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloro-4-(tert.-pentyl)-phenol, O-methoxycarbonyl-. Retrieved from [Link]

-

American Elements. (n.d.). 2-Chloro-4-(tert-pentyl)phenol | CAS 5323-65-9. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of 2,4-Di-tert-pentylphenol. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

ACS Publications. (2022, August 24). Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol. ACS Omega. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

-

NIST WebBook. (n.d.). Phenol, 2-chloro-4-methyl-. Retrieved from [Link]

-

NIST WebBook. (n.d.). Phenol, 2,4-dichloro-. Retrieved from [Link]

- Google Patents. (n.d.). WO2013135701A1 - Synthesis of polyphenol disulphides.

-

NIST WebBook. (n.d.). Phenol, 2-chloro-4-methyl-. Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme. (2022, June 30). 4-tert-butylphenol and 4-tert-pentylphenol - Evaluation statement. Retrieved from [Link]

-

PubChem. (n.d.). 4-tert-Pentylphenol. Retrieved from [Link]

-

UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloro-4-methyl-phenol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Chongqing Chemdad Co. (n.d.). 2-CHLORO-4-(TERT-PENTYL)-PHENOL. Retrieved from [Link]

Sources

- 1. 2-Chloro-4-(tert-pentyl)phenol | 5323-65-9 | FAA32365 [biosynth.com]

- 2. Buy 2-Chloro-4-(tert-pentyl)phenol | 5323-65-9 [smolecule.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 2-CHLORO-4-(TERT-PENTYL)-PHENOL | 5323-65-9 [chemicalbook.com]

- 5. 2-Chloro-4-(tert-pentyl)phenol | 5323-65-9 | Benchchem [benchchem.com]

- 6. jk-sci.com [jk-sci.com]

- 7. mt.com [mt.com]

- 8. nbinno.com [nbinno.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. CAS 80-46-6: 4-tert-Pentylphenol | CymitQuimica [cymitquimica.com]

- 11. utsouthwestern.edu [utsouthwestern.edu]

Prepared for: Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Chloro-4-(tert-pentyl)phenol

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-(tert-pentyl)phenol, a substituted phenolic compound with significant utility in chemical synthesis and potential applications in antimicrobial formulations. This document delves into its chemical identity, physicochemical properties, synthesis methodologies, and safety considerations. The guide is intended to serve as a valuable resource for professionals in research and development, offering detailed protocols and insights into the practical application and handling of this compound.

Chemical Identity and Physicochemical Properties

2-Chloro-4-(tert-pentyl)phenol, a halogenated alkylphenol, is characterized by a chlorine atom at the ortho position and a tertiary-pentyl group at the para position relative to the hydroxyl group on the phenol ring. This substitution pattern imparts a unique combination of steric and electronic properties that influence its reactivity and biological activity.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source(s) |

| IUPAC Name | 2-chloro-4-(2-methylbutan-2-yl)phenol | [1] |

| CAS Number | 5323-65-9 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₁₁H₁₅ClO | [4][6][7][8] |

| Molecular Weight | 198.69 g/mol | [2][6][7][8] |

| Boiling Point | 257°C | [3][4][5][6][8] |

| Density | 1.085 g/cm³ | [3][4][5] |

| Flash Point | 110°C | [3][4][5] |

| pKa | 8.81 ± 0.31 (Predicted) | [8][9] |

| Appearance | Colorless to Pale Yellow Solid | [9] |

| InChI Key | UKTIQCCWPKUZKD-UHFFFAOYSA-N | [2] |

The presence of the electron-withdrawing chlorine atom increases the acidity of the phenolic proton compared to unsubstituted phenol.[8] The bulky tert-pentyl group, on the other hand, contributes to its lipophilicity and influences its interaction with biological membranes.

Synthesis Methodologies

The primary and most direct route for the synthesis of 2-Chloro-4-(tert-pentyl)phenol is through the electrophilic chlorination of 4-(tert-pentyl)phenol.[2] This method is scalable and can achieve high yields.

Experimental Protocol: Electrophilic Chlorination of 4-(tert-pentyl)phenol

Objective: To synthesize 2-Chloro-4-(tert-pentyl)phenol with high selectivity.

Materials:

-

4-(tert-pentyl)phenol

-

Chlorinating agent (e.g., sulfuryl chloride (SO₂Cl₂), chlorine gas (Cl₂))

-

Anhydrous, non-polar solvent (e.g., dichloromethane, carbon tetrachloride)

-

Stirring apparatus

-

Reaction vessel with a gas inlet/outlet (if using Cl₂)

-

Apparatus for quenching and work-up

Procedure:

-

Dissolve 4-(tert-pentyl)phenol in the chosen anhydrous solvent in the reaction vessel.

-

Cool the solution in an ice bath to 0-5°C.

-

Slowly add the chlorinating agent dropwise or bubble chlorine gas through the solution with vigorous stirring. The stoichiometry should be carefully controlled to favor mono-chlorination.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).

-

Upon completion, quench the reaction by adding a suitable quenching agent (e.g., sodium sulfite solution).

-

Perform an aqueous work-up to remove any remaining acid and salts.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by a suitable method, such as distillation or recrystallization, to obtain pure 2-Chloro-4-(tert-pentyl)phenol.

Causality: The ortho,para-directing nature of the hydroxyl group on the phenol ring directs the incoming electrophile (Cl⁺) to the positions ortho and para to it. Since the para position is already occupied by the bulky tert-pentyl group, chlorination preferentially occurs at one of the ortho positions. Controlling the reaction temperature and stoichiometry is crucial to prevent over-chlorination, which can lead to the formation of by-products like 2,6-dichloro-4-(tert-pentyl)phenol.[2]

Caption: Workflow for the synthesis of 2-Chloro-4-(tert-pentyl)phenol.

Applications and Research Interest

2-Chloro-4-(tert-pentyl)phenol serves as a versatile intermediate in organic synthesis.[2][8] Its functional groups—the phenolic hydroxyl, the chlorine atom, and the aromatic ring—can all participate in various chemical transformations.

Antimicrobial Activity

Substituted phenols are known for their antimicrobial properties, and 2-Chloro-4-(tert-pentyl)phenol is no exception. It has been investigated for its potential use in disinfectants and preservatives.[2][8] The proposed mechanism of action involves the disruption of microbial cell membranes, leading to cell lysis or the inhibition of growth.[8]

Intermediate in Chemical Synthesis

The reactivity of its functional groups makes it a valuable building block for more complex molecules.[6][8] The phenolic hydroxyl group can undergo etherification and esterification reactions.[2] The chlorine atom can be a site for nucleophilic aromatic substitution, although this is generally less facile for aryl chlorides.[2]

Caption: Key application areas for 2-Chloro-4-(tert-pentyl)phenol.

Safety and Handling

2-Chloro-4-(tert-pentyl)phenol is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[10][11][12] It may also cause respiratory irritation.[10][11][12]

Table 2: GHS Hazard Information

| Hazard Statement | Code | Description | Source(s) |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed | [10][11][12] |

| Skin Irritation | H315 | Causes skin irritation | [10][11][12] |

| Serious Eye Damage | H318 | Causes serious eye damage | [10][11][12] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [10][11][12] |

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][10][11]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[10][11]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][11]

It is imperative to handle this chemical in a well-ventilated area, preferably a fume hood, and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of exposure, follow standard first-aid measures and seek medical attention.

Spectroscopic Data

The structure of 2-Chloro-4-(tert-pentyl)phenol can be confirmed by various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad absorption band for the phenolic hydroxyl group (O-H) in the region of 3200-3600 cm⁻¹.[8]

-

Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak and a characteristic isotopic pattern for a molecule containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).[2] A likely fragmentation pathway would be the loss of an ethyl group from the tert-pentyl substituent.[2]

Conclusion

2-Chloro-4-(tert-pentyl)phenol is a compound of significant interest due to its utility as a chemical intermediate and its potential antimicrobial applications. A thorough understanding of its synthesis, properties, and safe handling is crucial for its effective and responsible use in a research and development setting. This guide provides a foundational understanding to aid scientists and professionals in their work with this versatile molecule.

References

-

American Elements. (n.d.). 2-Chloro-4-(tert-pentyl)phenol | CAS 5323-65-9. Retrieved from [Link]

-

ChemWhat. (n.d.). 2-CHLORO-4-(TERT-PENTYL)-PHENOL CAS#: 5323-65-9. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-(2-methylbutan-2-yl)phenol. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 2-CHLORO-4-(TERT.-PENTYL)-PHENOL, min 97%, 100 mg. Retrieved from [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. 2-Chloro-4-(tert-pentyl)phenol | 5323-65-9 | Benchchem [benchchem.com]

- 3. 2-CHLORO-4-(TERT-PENTYL)-PHENOL | 5323-65-9 [amp.chemicalbook.com]

- 4. chemwhat.com [chemwhat.com]

- 5. 2-CHLORO-4-(TERT-PENTYL)-PHENOL CAS#: 5323-65-9 [m.chemicalbook.com]

- 6. 2-Chloro-4-(tert-pentyl)phenol | 5323-65-9 | FAA32365 [biosynth.com]

- 7. calpaclab.com [calpaclab.com]

- 8. Buy 2-Chloro-4-(tert-pentyl)phenol | 5323-65-9 [smolecule.com]

- 9. Page loading... [guidechem.com]

- 10. echemi.com [echemi.com]

- 11. hpc-standards.com [hpc-standards.com]

- 12. 2-Chloro-4-(2-methylbutan-2-yl)phenol | C11H15ClO | CID 220280 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-4-(tert-pentyl)phenol: From Molecular Properties to Synthetic Strategies and Safe Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Chloro-4-(tert-pentyl)phenol, a substituted phenolic compound with significant applications in organic synthesis and potential uses in the development of new chemical entities. We will delve into its fundamental molecular characteristics, explore detailed synthetic methodologies, discuss analytical characterization techniques, and outline critical safety and handling protocols.

Core Molecular and Physical Properties

2-Chloro-4-(tert-pentyl)phenol, also known by its IUPAC name 2-chloro-4-(2-methylbutan-2-yl)phenol, is an organic compound with the chemical formula C₁₁H₁₅ClO.[1][2][3] It possesses a molecular weight of approximately 198.69 g/mol .[1][2][4]

Table 1: Key Physicochemical Properties of 2-Chloro-4-(tert-pentyl)phenol

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₅ClO | [1][2][3][4][5] |

| Molecular Weight | 198.69 g/mol | [1][2][4] |

| CAS Number | 5323-65-9 | [1][4][5] |

| Appearance | Colorless to Pale Yellow Oil or White Crystalline Solid | [1][4][6] |

| Boiling Point | 257°C | [1][5][7][8] |

| Density | 1.085 g/cm³ | [5][6][7] |

| Flash Point | 110°C | [5][6][7] |

| pKa | 8.81 ± 0.31 (Predicted) | [1][4][6] |

| Solubility | Sparingly soluble in Chloroform, slightly soluble in DMSO and Methanol. | [4][6] |

The structure of 2-Chloro-4-(tert-pentyl)phenol, featuring a hydroxyl group, a chlorine atom, and a bulky tert-pentyl group on a benzene ring, gives rise to its distinct chemical reactivity and physical properties.[1] The electron-withdrawing nature of the chlorine atom increases the acidity of the phenolic hydroxyl group compared to unsubstituted phenol.[1]

Synthesis and Mechanistic Insights

The primary and most direct route for the synthesis of 2-Chloro-4-(tert-pentyl)phenol is through the electrophilic chlorination of 4-(tert-pentyl)phenol.[9]

Experimental Protocol: Electrophilic Chlorination of 4-(tert-pentyl)phenol

Objective: To synthesize 2-Chloro-4-(tert-pentyl)phenol with high regioselectivity and yield.

Materials:

-

4-(tert-pentyl)phenol

-

Chlorinating agent (e.g., sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂))

-

Anhydrous solvent (e.g., dichloromethane or carbon tetrachloride)

-

Lewis acid catalyst (e.g., anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃)) (optional, but can improve regioselectivity)

-

Sodium bicarbonate solution (saturated)

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve 4-(tert-pentyl)phenol in the anhydrous solvent. If using a catalyst, add it to the flask.

-

Addition of Chlorinating Agent: Cool the reaction mixture in an ice bath. Slowly add the chlorinating agent dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding it to a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure 2-Chloro-4-(tert-pentyl)phenol.

Causality of Experimental Choices: The use of a non-polar, anhydrous solvent is crucial to prevent unwanted side reactions with the chlorinating agent and catalyst. Slow, dropwise addition of the chlorinating agent at low temperatures helps to control the exothermicity of the reaction and minimize the formation of polychlorinated byproducts.[9] The regioselectivity, favoring chlorination at the ortho position to the hydroxyl group, is directed by the activating and ortho-, para-directing effects of both the hydroxyl and tert-pentyl groups.

Caption: Workflow for the synthesis of 2-Chloro-4-(tert-pentyl)phenol.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and structure of 2-Chloro-4-(tert-pentyl)phenol.

Table 2: Analytical Techniques for Characterization

| Technique | Purpose | Key Observations | Source(s) |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and identification of volatile impurities. | A single major peak with a mass spectrum corresponding to the molecular weight and fragmentation pattern of the target compound. | [9] |

| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis and purity determination. | A well-resolved peak with a specific retention time. | [9] |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Broad O-H stretch (~3200-3600 cm⁻¹), C-H stretches, C=C aromatic stretches, and a C-Cl stretch. | [1] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Elucidation of the detailed molecular structure. | Characteristic chemical shifts and coupling patterns for the aromatic protons, the tert-pentyl group, and the hydroxyl proton. | [2] |

Applications in Research and Drug Development

2-Chloro-4-(tert-pentyl)phenol serves as a valuable intermediate in organic synthesis.[1] Its functional groups—the phenolic hydroxyl, the chloro substituent, and the aromatic ring—provide multiple sites for further chemical modification.[1] This makes it a versatile building block for the synthesis of more complex molecules with potential biological activity.[1]

The compound itself has been investigated for its antimicrobial properties, suggesting its potential use in disinfectants and preservatives.[1][9] In the context of drug development, substituted phenols are a well-established class of compounds with diverse pharmacological activities. The specific substitution pattern of 2-Chloro-4-(tert-pentyl)phenol could be explored as a scaffold for the design of novel therapeutic agents.

Safety, Handling, and Storage

2-Chloro-4-(tert-pentyl)phenol is a hazardous substance and must be handled with appropriate safety precautions.

Hazard Identification:

-

Serious Eye Damage/Eye Irritation: Causes serious eye damage.[10][11]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[10][11]

-

Hazardous to the Aquatic Environment (Long-term): May cause long-lasting harmful effects to aquatic life.[10][11]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[10][12]

-

Skin Protection: Wear impervious gloves and protective clothing.[10][12]

-

Respiratory Protection: Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation is experienced.[12]

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.[11]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[10][11][12]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][6][7][10][12]

First Aid Measures:

-

If Swallowed: Rinse mouth. Get medical help.[10]

-

If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help.[10]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately get medical help.[10]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[10]

Caption: Key safety protocols for handling 2-Chloro-4-(tert-pentyl)phenol.

References

- Benchchem. (n.d.). 2-Chloro-4-(tert-pentyl)phenol.

- American Elements. (2023, August 16). 2-Chloro-4-(tert-pentyl)phenol.

- Guidechem. (n.d.). 2-CHLORO-4-(TERT-PENTYL)-PHENOL 5323-65-9 wiki.

- ChemWhat. (n.d.). 2-CHLORO-4-(TERT-PENTYL)-PHENOL CAS#: 5323-65-9.

-

PubChem. (n.d.). 2-Chloro-4-(2-methylbutan-2-yl)phenol. Retrieved from [Link]

-

American Elements. (n.d.). 2-Chloro-4-(tert-pentyl)phenol. Retrieved from [Link]

Sources

- 1. Buy 2-Chloro-4-(tert-pentyl)phenol | 5323-65-9 [smolecule.com]

- 2. 2-Chloro-4-(2-methylbutan-2-yl)phenol | C11H15ClO | CID 220280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. Page loading... [wap.guidechem.com]

- 5. chemwhat.com [chemwhat.com]

- 6. 2-CHLORO-4-(TERT-PENTYL)-PHENOL CAS#: 5323-65-9 [m.chemicalbook.com]

- 7. 2-CHLORO-4-(TERT-PENTYL)-PHENOL | 5323-65-9 [amp.chemicalbook.com]

- 8. 2-Chloro-4-(tert-pentyl)phenol | 5323-65-9 | FAA32365 [biosynth.com]

- 9. 2-Chloro-4-(tert-pentyl)phenol | 5323-65-9 | Benchchem [benchchem.com]

- 10. echemi.com [echemi.com]

- 11. hpc-standards.com [hpc-standards.com]

- 12. fishersci.com [fishersci.com]

Toxicity and ecotoxicity data for 2-Chloro-4-(tert-pentyl)phenol.

An In-Depth Technical Guide to the Toxicity and Ecotoxicity of 2-Chloro-4-(tert-pentyl)phenol

Prepared by a Senior Application Scientist

This guide provides a comprehensive overview of the available toxicity and ecotoxicity data for 2-Chloro-4-(tert-pentyl)phenol (CAS No. 5323-65-9). It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the potential hazards associated with this compound. This document synthesizes information from regulatory classifications, safety data sheets, and data on structurally similar compounds to provide a robust assessment where direct empirical data is not publicly available.

Chemical Identity and Properties

2-Chloro-4-(tert-pentyl)phenol is a chlorinated phenolic compound.[1] Key identifiers and physical properties are summarized below.

| Property | Value | Source |

| CAS Number | 5323-65-9 | [2][3] |

| Molecular Formula | C₁₁H₁₅ClO | [1] |

| Molecular Weight | 198.69 g/mol | [2][3] |

| Synonyms | 2-chloro-4-(2-methylbutan-2-yl)phenol, 4-tert-amyl-2-chlorophenol | [1][4] |

| Predicted pKa | 8.81 ± 0.31 | [1] |

| Boiling Point | 257.4°C at 760 mmHg | [1] |

Mammalian Toxicity

GHS Hazard Classification

The compound is classified with the following hazards to human health.[5][6]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

These classifications indicate that 2-Chloro-4-(tert-pentyl)phenol poses a significant risk upon acute exposure through oral, dermal, and respiratory routes. The "Serious Eye Damage, Category 1" classification is particularly noteworthy, suggesting the potential for irreversible eye damage upon contact.[5]

Experimental Protocols for Mammalian Toxicity Assessment

To generate the data underpinning the GHS classifications, standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), would be employed. The causality behind these experimental choices lies in their international recognition for reliability, reproducibility, and focus on animal welfare.

The "Harmful if swallowed" classification is determined through acute oral toxicity studies. The OECD provides several alternative methods to the traditional LD50 test to reduce the number of animals required.[5][7][8][9]

-

Principle: A single dose of the substance is administered orally to a small number of animals (typically rats). The animals are then observed for a set period (usually 14 days) for signs of toxicity and mortality.[7][10]

-

Methodology (Example using OECD 420 - Fixed Dose Procedure):

-

Animal Selection: Healthy, young adult female rats are typically used.[7]

-

Fasting: Animals are fasted overnight prior to dosing to ensure gastric emptying and enhance absorption of the test substance.[8]

-

Dose Administration: The test substance is administered by gavage in a single dose. Four fixed dose levels are used: 5, 50, 300, and 2000 mg/kg body weight.[7]

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and changes in body weight for at least 14 days.[8]

-

Endpoint: The dose at which evident toxicity is observed is identified, which then allows for classification into one of the GHS categories.[7]

-

The "Causes skin irritation" classification is informed by dermal toxicity and irritation studies.

-

Principle: A single dose of the test substance is applied to a shaved area of the skin of the test animal (typically a rat or rabbit) for a 24-hour period.[11][12]

-

Methodology:

-

Animal Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.[13]

-

Application: The test substance is applied uniformly over an area of at least 10% of the total body surface area and held in contact with the skin with a porous gauze dressing.[12]

-

Exposure: The exposure duration is 24 hours.[12]

-

Observation: The animals are observed for signs of toxicity and skin reactions (erythema and edema) at specific intervals for up to 14 days.[12]

-

Endpoint: The severity and reversibility of the skin irritation are scored to determine the appropriate GHS classification.

-

Ecotoxicity

The potential for adverse effects on aquatic ecosystems is a key consideration for any chemical that may be released into the environment.

GHS Hazard Classification for the Aquatic Environment

2-Chloro-4-(tert-pentyl)phenol is classified as hazardous to the aquatic environment.[5] However, there is a discrepancy in the readily available information. While a safety data sheet indicates "May cause long lasting harmful effects to aquatic life" (H413, Chronic Category 4), information from the European Chemicals Agency (ECHA) suggests it is "very toxic to aquatic life" and "very toxic to aquatic life with long lasting effects," which would correspond to a more severe classification (e.g., Acute 1 and Chronic 1 or 2).[5][14][15] This discrepancy highlights the importance of consulting primary study data when available.

| Hazard Class | Category | Hazard Statement | Source |

| Hazardous to the aquatic environment, long-term (Chronic) | Category 4 | H413: May cause long lasting harmful effects to aquatic life | [4][5] |

Despite the GHS classifications, specific empirical data such as LC50 (fish) and EC50 (daphnia, algae) values for 2-Chloro-4-(tert-pentyl)phenol are not well-documented in publicly available literature.[3][6]

Ecotoxicity of a Structural Analogue: 4-tert-pentylphenol

In the absence of specific data for 2-Chloro-4-(tert-pentyl)phenol, an analysis of its close structural analogue, 4-tert-pentylphenol (CAS No. 80-46-6), can provide valuable insights. It is crucial to note that while informative, this data is not a direct substitute for studies on the target compound. The addition of a chlorine atom can significantly alter a compound's toxicity and environmental fate.

An environmental risk evaluation report for 4-tert-pentylphenol indicates that it is acutely toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[16]

-

Predicted No-Effect Concentration (PNEC): The PNEC for freshwater, based on effects on fish, was determined to be 2 µg/L.[16] This low value suggests that even at very low concentrations, 4-tert-pentylphenol can have a significant impact on aquatic ecosystems.

-

Aquatic Toxicity: The evaluation concluded that 4-tert-pentylphenol is toxic to aquatic life with long-lasting effects.[17]

Standardized Experimental Protocols for Aquatic Ecotoxicity

The ecotoxicity data for aquatic organisms are generated using standardized OECD guidelines to ensure the quality and comparability of the results.

-

Principle: Fish are exposed to the test substance for a 96-hour period, and the concentration that is lethal to 50% of the test population (LC50) is determined.[14][17][18]

-

Methodology:

-

Test Organism: A recommended species such as Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio) is used.[2]

-

Exposure: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system.[14]

-

Observation: Mortalities are recorded at 24, 48, 72, and 96 hours.[17]

-

Endpoint: The 96-hour LC50 value is calculated, along with 95% confidence limits.[14]

-

-

Principle: Young Daphnia magna are exposed to the test substance for 48 hours, and the concentration that immobilizes 50% of the population (EC50) is determined.[1][15][19]

-

Methodology:

-

Test Organism: Daphnia magna, less than 24 hours old, are used.[1]

-

Exposure: Daphnids are exposed to at least five concentrations of the test substance in a static system.[15]

-

Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.[1][15]

-

Endpoint: The 48-hour EC50 for immobilization is calculated.[1]

-

-

Principle: The toxicity of a chemical to freshwater green algae is assessed by measuring the inhibition of their growth over a 72-hour period.[20][21][22]

-

Methodology:

-

Test Organism: An exponentially growing culture of a species like Pseudokirchneriella subcapitata is used.[20]

-

Exposure: Algal cultures are exposed to a range of concentrations of the test substance for 72 hours under constant illumination and temperature.[20]

-

Observation: Algal growth is measured at least every 24 hours, typically by cell counting or a surrogate measurement like fluorescence.[20]

-

Endpoint: The EC50 value, representing the concentration that causes a 50% reduction in either growth rate or yield relative to the control, is calculated.[20]

-

The following diagram illustrates a typical experimental workflow for assessing aquatic toxicity.

Caption: Workflow for Aquatic Toxicity Assessment.

Environmental Fate

The environmental persistence, bioaccumulation potential, and mobility of a substance determine its long-term environmental impact.

Persistence and Degradability

Bioaccumulative Potential

The bioaccumulation potential of a substance is often estimated from its octanol-water partition coefficient (log Kow). For 4-tert-pentylphenol, the log Kow implies a moderate bioaccumulation potential in fish.[16] Without an experimentally determined log Kow for 2-Chloro-4-(tert-pentyl)phenol, it is reasonable to infer a similar moderate potential for bioaccumulation.

Mobility in Soil

Based on the properties of 4-tert-pentylphenol, it is expected that 2-Chloro-4-(tert-pentyl)phenol will partition mainly to soil and sediment when released into the environment.[16]

Conclusion and Recommendations

2-Chloro-4-(tert-pentyl)phenol is a hazardous substance with classified acute oral toxicity, skin and eye irritation properties, and the potential to cause respiratory irritation.[5] It is also classified as hazardous to the aquatic environment, with the potential for long-lasting harmful effects.[5]

A significant data gap exists in the publicly available literature regarding quantitative toxicity and ecotoxicity values. For a comprehensive risk assessment, it is imperative that the following data be generated according to standardized international guidelines (e.g., OECD):

-

Acute oral, dermal, and inhalation LD50/LC50 values.

-

In vitro and in vivo genotoxicity assays.

-

Acute and chronic toxicity data for fish, aquatic invertebrates, and algae (LC50 and EC50 values).

-

Data on biodegradability and the experimental determination of the octanol-water partition coefficient (log Kow).

Professionals handling this substance should adhere strictly to the precautionary statements associated with its GHS classification, utilizing appropriate personal protective equipment, particularly for eye and skin protection.[6] Environmental release should be avoided to prevent potential long-term adverse effects on aquatic ecosystems.[5]

References

-

European Chemicals Agency (ECHA). Substance Information for 2-Chloro-4-(tert-pentyl)phenol. Available at: [Link]

-

European Chemicals Agency (ECHA). Substance Information. Available at: [Link]

-

Fera Science Ltd. OECD 201 Guideline. Available at: [Link]

-

Pesticide Registration Toolkit. Algal toxicity – growth inhibition. Available at: [Link]

-

PubChem. 2-Chloro-4-(2-methylbutan-2-yl)phenol. Available at: [Link]

-

GOV.UK. Environmental risk evaluation report: 4-tert-pentylphenol (CAS no. 80-46-6). Available at: [Link]

-

Pesticide Registration Toolkit. Fish toxicity - acute toxicity. Available at: [Link]

-

OECD. Test No. 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. Available at: [Link]

-

OECD. Test No. 202: Daphnia sp. Acute Immobilisation Test. Available at: [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). Phenol, 4-(1,1-dimethylpropyl)- (4-tert-pentylphenol) - Evaluation statement. Available at: [Link]

-

Tox Lab. Study Design of OECD Guideline 420: Acute Oral Toxicity – Fixed Dose Method. Available at: [Link]

-

Aropha. OECD 202: Daphnia sp., Acute Immobilization Test. Available at: [Link]

-

Gyan Sanchay. dermal toxicity studies as per oecd guideline. Available at: [Link]

-

BiotecnologieBT. OECD TG 203: Fish, Acute Toxicity test. Available at: [Link]

-

Altogen Labs. Acute Dermal Toxicity OECD 402. Available at: [Link]

-

Fera Science Ltd. Daphnia sp., Acute Immobilisation Test. Available at: [Link]

-

ibacon GmbH. Revision of the Fish Acute Toxicity Testing Guideline OECD 203. Available at: [Link]

-

National Toxicology Program. OECD Test Guideline 401 - Acute Oral Toxicity (1987 - Rescinded 2002). Available at: [Link]

-

Analytice. OECD 402: Acute Dermal Toxicity. Available at: [Link]

-

umwelt-online. OECD Test Guideline 420: Acute Oral Toxicity: Fixed Dose Procedure (2002). Available at: [Link]

-

Nucro-Technics. OECD 402: Acute Dermal Toxicity - Fixed Dose Procedure. Available at: [Link]

-

National Toxicology Program. OECD Test Guideline 423. Available at: [Link]

-

ResearchGate. (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Available at: [Link]

-

PubChem. 2-Chloro-4-(2-methylbutan-2-yl)phenol. Available at: [Link]

Sources

- 1. shop.fera.co.uk [shop.fera.co.uk]

- 2. Revision of the Fish Acute Toxicity Testing Guideline OECD 203 | ibacon GmbH [ibacon.com]

- 3. 2-Chloro-4-(tert-pentyl)phenol | 5323-65-9 | Benchchem [benchchem.com]

- 4. 2-Chloro-4-(2-methylbutan-2-yl)phenol | C11H15ClO | CID 220280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. echemi.com [echemi.com]

- 7. Acute Toxicity Studies - Study Design of OECD Guideline 420: Acute Oral Toxicity – Fixed Dose Method - Tox Lab [toxlab.co]

- 8. umwelt-online.de [umwelt-online.de]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 12. nucro-technics.com [nucro-technics.com]

- 13. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 14. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 15. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 16. eurofins.com.au [eurofins.com.au]

- 17. biotecnologiebt.it [biotecnologiebt.it]

- 18. eurofins.com.au [eurofins.com.au]

- 19. oecd.org [oecd.org]

- 20. shop.fera.co.uk [shop.fera.co.uk]

- 21. Algal toxicity – growth inhibition | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 22. oecd.org [oecd.org]

Solubility of 2-Chloro-4-(tert-pentyl)phenol in aqueous and organic solvents.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Chloro-4-(tert-pentyl)phenol (CAS No. 5323-65-9), a substituted phenolic compound with applications as a chemical intermediate and potential antimicrobial agent.[1] The document delineates the theoretical principles governing its solubility, compiles available qualitative data in both aqueous and organic media, and presents a detailed, field-proven protocol for its experimental determination. The guide is structured to provide researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this compound, emphasizing the interplay between its molecular structure and solvent interactions.

Introduction to 2-Chloro-4-(tert-pentyl)phenol

2-Chloro-4-(tert-pentyl)phenol is an organic compound characterized by a phenol ring substituted with a chlorine atom at the second position and a bulky tert-pentyl (tert-amyl) group at the fourth position.[2] This unique substitution pattern confers a distinct amphiphilic nature, with a polar phenolic hydroxyl group and significant nonpolar character from the alkyl and chloro substituents.[2] Understanding its physicochemical properties is paramount to predicting and manipulating its behavior in various solvent systems.

Table 1: Physicochemical Properties of 2-Chloro-4-(tert-pentyl)phenol

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 5323-65-9 | [3][4][5] |

| Molecular Formula | C₁₁H₁₅ClO | [2][4] |

| Molecular Weight | ~198.69 g/mol | [2][6] |

| Appearance | Colourless to Pale Yellow Oil or Solid | [3][4][7] |

| Boiling Point | 257.4°C at 760 mmHg | [2][5] |

| Predicted pKa | 8.81 ± 0.31 |[2][3][4] |

The predicted pKa of ~8.81 indicates that 2-Chloro-4-(tert-pentyl)phenol is a weak acid.[2][3][4] The presence of the electron-withdrawing chlorine atom enhances its acidity compared to unsubstituted phenol (pKa ≈ 10.0).[1][2] This acidity is a critical factor in its aqueous solubility, which is expected to be highly dependent on pH.[2]

Theoretical Framework of Solubility

The solubility of a compound is dictated by the balance of intermolecular forces between the solute and the solvent. For 2-Chloro-4-(tert-pentyl)phenol, the key structural features influencing this balance are:

-

Phenolic Hydroxyl (-OH) Group: This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This facilitates interactions with polar protic solvents like water, methanol, and ethanol.[2]

-

tert-Pentyl Group (-C(CH₃)₂CH₂CH₃): This is a large, nonpolar alkyl group that introduces significant hydrophobic character and steric hindrance. It favors interactions with nonpolar solvents through van der Waals forces and limits solubility in highly polar solvents.[2]

-

Chlorine Atom (-Cl): The chloro substituent adds to the molecular weight and introduces a dipole moment, contributing to potential dipole-dipole interactions. It also enhances the acidity of the phenolic proton.[1][2]

The resulting amphiphilic nature means that its solubility is a complex interplay of these competing characteristics.[2] Maximum solubility is often achieved in solvents of intermediate polarity that can effectively solvate both the polar and nonpolar regions of the molecule.[2]

Solubility Profile

Based on available data, the solubility of 2-Chloro-4-(tert-pentyl)phenol is qualitatively described across a range of common laboratory solvents. It is important to note that precise quantitative data is not widely published, necessitating experimental determination for specific applications.

Aqueous Solubility

The solubility of 2-Chloro-4-(tert-pentyl)phenol in water is limited.[2] This is due to the dominant hydrophobic character imparted by the large tert-pentyl group and the chlorine atom, which outweighs the hydrogen bonding capability of the single hydroxyl group.

Crucially, its aqueous solubility is strongly pH-dependent.[2]

-

At acidic to neutral pH (pH < pKa): The compound exists predominantly in its neutral, less polar phenolic form, resulting in very low solubility.

-

At alkaline pH (pH > pKa): The phenolic proton dissociates to form the more polar phenolate anion. This deprotonated form is significantly more soluble in water due to ion-dipole interactions. Therefore, solubility can be dramatically increased by adjusting the pH of the aqueous medium above ~8.8.

Organic Solvent Solubility

The compound exhibits a varied solubility profile in organic solvents, reflecting its amphiphilic structure. Solvents with intermediate polarity, such as chlorinated hydrocarbons, appear to be effective.[2]

Table 2: Qualitative Solubility of 2-Chloro-4-(tert-pentyl)phenol in Various Solvents

| Solvent | Solvent Type | Expected Solubility | Dominant Interactions | Source(s) |

|---|---|---|---|---|

| Water | Polar Protic | Limited (pH-dependent) | Hydrogen Bonding, Dipole-Dipole | [2] |

| Methanol | Polar Protic | Slightly Soluble | Hydrogen Bonding | [2][3][4] |

| Ethanol | Polar Protic | Moderately Soluble (Expected) | Hydrogen Bonding | [2] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble | Dipole-Dipole | [2][3][4] |

| Chloroform | Intermediate Polarity | Sparingly Soluble | Dipole-induced Dipole, van der Waals | [2][3][4] |

| Dichloromethane | Intermediate Polarity | Good Solvation (Expected) | Dipole-induced Dipole, van der Waals | [2] |

| Hexane / Benzene | Nonpolar | Poorly Soluble (Expected) | van der Waals |[2] |

Factors Influencing Solubility: A Deeper Dive

The solubility of 2-Chloro-4-(tert-pentyl)phenol is not static but is influenced by several interconnected factors. The diagram below illustrates the relationship between the molecule's intrinsic properties and external experimental conditions.

Caption: Factors governing the solubility of 2-Chloro-4-(tert-pentyl)phenol.

Experimental Determination of Solubility

For applications requiring precise concentration data, experimental determination of solubility is essential. The shake-flask method is a robust and widely adopted technique for measuring the solubility of phenolic compounds.[8][9][10]

Protocol: Shake-Flask Method for Solubility Determination

Objective: To determine the equilibrium solubility of 2-Chloro-4-(tert-pentyl)phenol in a chosen solvent at a specific temperature.

Materials:

-

2-Chloro-4-(tert-pentyl)phenol

-

Selected solvent (e.g., water, ethanol, buffer of known pH)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control (or water bath)

-

Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

-

Analytical balance

-

Volumetric flasks

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Methodology:

-

Preparation of Supersaturated Solution:

-

Step 1.1: Add an excess amount of 2-Chloro-4-(tert-pentyl)phenol to a vial containing a known volume of the selected solvent. The key is to ensure solid (or undissolved liquid) solute is present after equilibration, confirming saturation.

-

Causality: Starting with excess solute guarantees that the solution reaches its maximum saturation point at the given temperature.

-

-

Equilibration:

-

Step 2.1: Tightly cap the vials to prevent solvent evaporation.

-

Step 2.2: Place the vials in an orbital shaker or water bath set to the desired constant temperature (e.g., 25°C or 37°C).

-

Step 2.3: Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Causality: Continuous agitation and temperature control are critical for reaching a true thermodynamic equilibrium between the dissolved and undissolved solute. The duration must be long enough for the dissolution rate to equal the precipitation rate.

-

-

Sample Separation:

-

Step 3.1: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2-4 hours to allow undissolved solute to settle.

-

Step 3.2: Carefully withdraw a clear aliquot of the supernatant using a syringe. Avoid disturbing the solid material at the bottom.

-

Step 3.3: Immediately filter the aliquot through a syringe filter into a clean, tared vial or volumetric flask.

-

Causality: This separation phase is critical to remove all undissolved micro-particles, which would otherwise lead to a gross overestimation of solubility. Filtration is a non-negotiable step.

-

-

Quantification:

-

Step 4.1: Accurately weigh the filtered aliquot (for gravimetric analysis) or dilute it precisely with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Step 4.2: Analyze the sample using a pre-validated analytical method (e.g., HPLC-UV).

-

Step 4.3: Calculate the concentration of the solute in the saturated solution against a standard curve prepared with known concentrations of 2-Chloro-4-(tert-pentyl)phenol.

-

Causality: A validated, high-precision analytical method ensures that the final calculated solubility value is accurate and reproducible.

-

The workflow for this protocol is visualized below.

Caption: Experimental workflow for the shake-flask solubility determination method.

Safety and Handling Considerations

2-Chloro-4-(tert-pentyl)phenol is classified as a hazardous substance and requires careful handling in a laboratory setting.

-

Hazards: The compound is harmful if swallowed (Acute toxicity, Oral, Category 4), causes skin irritation (Category 2), and can cause serious eye damage (Category 1).[6][11][12] It may also cause respiratory irritation.[11][12] It is noted as potentially causing long-lasting harmful effects to aquatic life.[11][12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11][13] All handling should be performed in a well-ventilated area or a chemical fume hood.[13][14]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container under an inert atmosphere.[3][4][14]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[11][13]

Conclusion

2-Chloro-4-(tert-pentyl)phenol is a compound with a complex solubility profile governed by its amphiphilic structure. Its solubility is limited in water but can be significantly enhanced at alkaline pH. In organic solvents, it is slightly to sparingly soluble in polar protic solvents and shows better compatibility with solvents of intermediate polarity. Due to the scarcity of quantitative public data, the robust shake-flask method detailed herein is the recommended approach for obtaining precise solubility values essential for research, formulation, and drug development activities.

References

- 2-Chloro-4-(tert-pentyl)phenol | 5323-65-9. (2023). Vertex AI Search.

- 2-CHLORO-4-(TERT-PENTYL)-PHENOL CAS. ChemicalBook.

- 2-CHLORO-4-(TERT-PENTYL)

- 2-CHLORO-4-(TERT-PENTYL)-PHENOL 5323-65-9 wiki. Guidechem.

- 2-CHLORO-4-(TERT-PENTYL)-PHENOL CAS#: 5323-65-9.

- 2-Chloro-4-(tert-pentyl)phenol | 1X100MG | C11H15ClO | 687488 | 5323-65-9. HPC Standards.

- 2-Chloro-4-(tert-pentyl)phenol | 5323-65-9. Benchchem.

- Studies on the solubility of phenolic compounds. (2018).

- Aqueous Solubility of Some Natural Phenolic Compounds. (2008).

- Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling. (2025).

- Extraction techniques for the determination of phenolic compounds in food. SciSpace.

- SAFETY D

- SAFETY D

- Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents. (2014). PMC - NIH.

- 2-chloro-4-(tert.-pentyl)-phenol. Sigma-Aldrich.

- 2-Chloro-4-(tert-pentyl)phenol | CAS 5323-65-9. AMERICAN ELEMENTS®.

- 2-Chloro-4-(tert-pentyl)phenol | 5323-65-9. Sigma-Aldrich.

- 2-Chloro-4-(2-methylbutan-2-yl)phenol. PubChem.

Sources

- 1. 2-Chloro-4-(tert-pentyl)phenol | 5323-65-9 | Benchchem [benchchem.com]

- 2. Buy 2-Chloro-4-(tert-pentyl)phenol | 5323-65-9 [smolecule.com]

- 3. 2-CHLORO-4-(TERT-PENTYL)-PHENOL CAS#: 5323-65-9 [m.chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]